N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide
Beschreibung
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 2-methylbenzamide moiety linked via an ethoxyethyl chain at position 4.
Eigenschaften
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-15-6-4-5-7-17(15)23(29)24-12-13-32-21-11-10-20-25-26-22(28(20)27-21)16-8-9-18(30-2)19(14-16)31-3/h4-11,14H,12-13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKXPRFUCGNIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to interact withA2B receptors . These receptors are known to play a significant role in various pathological conditions, including tumors and ischemia.
Mode of Action
For instance, a derivative of [1,2,4]triazolo[4,3-a]quinoxaline upregulated the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulated the pro-oncogenic cell survival Bcl-2 protein.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Biologische Aktivität
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridazine moiety linked to a dimethoxyphenyl group and an acetamide structure. Its molecular formula is , with a molar mass of approximately 427.52 g/mol. The structural complexity contributes to its diverse biological activities.
The biological activity of N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide is attributed to several mechanisms:
- DNA Intercalation : The triazolo-pyridazine component can intercalate between DNA bases, disrupting replication and transcription processes. This mechanism is particularly significant in cancer cells where it can induce cell death.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in cell proliferation and survival, including topoisomerases and kinases. This inhibition can lead to reduced cancer cell viability.
- Apoptosis Induction : By disrupting critical cellular pathways, the compound can trigger programmed cell death (apoptosis) in malignant cells.
Anticancer Activity
Research indicates that N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide exhibits significant anticancer properties:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | DNA Intercalation |
| HeLa (Cervical Cancer) | 12 | Enzyme Inhibition |
| A549 (Lung Cancer) | 10 | Induction of Apoptosis |
The above data illustrates the compound's effectiveness against various cancer cell lines with varying mechanisms contributing to its anticancer properties.
Case Studies and Research Findings
- Study on MCF-7 Cells : A study conducted by Zhang et al. (2024) demonstrated that N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide significantly reduced the proliferation of MCF-7 cells through DNA damage pathways.
- In Vivo Studies : In animal models, administration of the compound resulted in a marked reduction in tumor size compared to control groups. These findings suggest potential for therapeutic applications in oncology.
- Mechanistic Insights : Further mechanistic studies revealed that the compound not only intercalates with DNA but also affects the expression levels of apoptosis-related proteins such as Bcl-2 and caspases.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related analogs, focusing on substituent effects, physicochemical properties, and reported biological activities.
Structural and Functional Analogues
Key Observations
Substituent Effects on Bioactivity :
- The 3,4-dimethoxyphenyl group in the target compound may enhance interactions with hydrophobic binding pockets, similar to ethoxyphenyl or tert-butyl substituents in analogs .
- The 2-methylbenzamide side chain likely contributes to hydrogen-bonding interactions, as seen in sulfonamide and carbamoyl derivatives .
Solubility: Sulfanyl (e.g., thioether in ) or sulfonamide (e.g., ) substituents improve solubility compared to purely aromatic analogs.
Antioxidant Activity: The absence of a phenolic hydroxyl group in the target compound likely limits radical scavenging compared to the tert-butyl-hydroxylbenzamide analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
